4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Overview
Description
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde (4-DMATFMB) is an aromatic aldehyde compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow crystalline solid that is soluble in water and ethanol. 4-DMATFMB has been studied for its potential use in a variety of fields such as drug discovery, organic synthesis, and biochemistry.
Scientific Research Applications
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential use in a variety of scientific research fields. It has been used as a synthetic intermediate in the synthesis of other compounds such as pyridinium salts and amides. It has also been used as a starting material for the synthesis of biologically active compounds such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme tyrosinase. Additionally, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential use in the synthesis of novel drugs and drug delivery systems.
Mechanism Of Action
The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential to inhibit the enzyme tyrosinase, which is responsible for the production of melanin.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase in vitro, suggesting that it may have an effect on the nervous system. Additionally, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has been studied for its potential to inhibit the enzyme tyrosinase, suggesting that it may have an effect on skin pigmentation.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in laboratory experiments include its availability and low cost. Additionally, the compound is soluble in water and ethanol, making it easy to handle and store. The main limitation of using 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in laboratory experiments is that its mechanism of action is not well understood, making it difficult to predict its effects on biological systems.
Future Directions
There are a number of potential future directions for 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde research. These include further studies of its mechanism of action, its effects on biological systems, and its potential use in the synthesis of novel drugs and drug delivery systems. Additionally, further studies of its potential use in organic synthesis and biochemistry could lead to the development of new compounds with useful applications.
properties
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-20(2)14-8-12(15(16,17)18)7-13(19-14)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVBFCOLHAXXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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